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Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive
small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a
serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is
overexpressed in a variety of human tumors, making it an attractive target for cancer therapy.
[2][3] This technical guide provides a comprehensive overview of the discovery, development,
mechanism of action, and preclinical evaluation of XL413 hydrochloride. Detailed
experimental protocols, quantitative data, and signaling pathway diagrams are presented to
support further research and development in this area. Despite promising preclinical activity,
the clinical development of XL413 was terminated in Phase 1 due to metabolic issues and lack
of efficacy.[3]

Introduction

The regulation of the cell cycle is a complex process involving a series of checkpoints and
enzymatic activities to ensure the fidelity of DNA replication and cell division. Dysregulation of
this process is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in conjunction with its
regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of
DNA replication by phosphorylating multiple subunits of the minichromosome maintenance
(MCM) complex.[3][4] Upregulation of CDC7 has been observed in numerous tumor cell lines,
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and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising
target for anticancer drug development.[2][5]

XL413 hydrochloride emerged from a discovery program aimed at identifying potent and
selective CDCY7 inhibitors.[2] This document details the key characteristics and developmental

journey of this compound.

Chemical Properties and Synthesis

XL413 hydrochloride has the chemical name 8-Chloro-2-((S)-pyrrolidin-2-yl)benzofuro[3,2-
d]pyrimidin-4(3H)-one hydrochloride.[6] While a detailed, step-by-step synthesis protocol for
XL413 hydrochloride is not publicly available in the reviewed literature, its chemical structure

is known.

Table 1: Chemical Properties of XL413 Hydrochloride

Property Value

Chemical Formula C14H12CIN3O2 - HCI

Molecular Weight 326.18 g/mol

CAS Number 1169562-71-3[6]

Appearance White to beige powder

Solubility Soluble in water (up to 20 mM)[7]

Mechanism of Action

XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] By binding to the ATP-binding pocket
of CDCY7, it prevents the phosphorylation of its downstream targets, most notably the MCM2
protein, a key component of the pre-replication complex.[4] This inhibition of MCM2
phosphorylation prevents the initiation of DNA replication, leading to S-phase arrest and

subsequent apoptosis in cancer cells.[4]

Signaling Pathway
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The following diagram illustrates the role of CDC7 in DNA replication initiation and the
mechanism of inhibition by XL413.
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Figure 1: CDC7 Signaling Pathway and Inhibition by XL413.

Preclinical Pharmacology

The preclinical activity of XL413 has been evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4][6][8] It also
exhibits selectivity over other kinases.

Table 2: In Vitro Inhibitory Activity of XL413
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Target IC50 (nM) Reference(s)

CDC7 3.4 [4]16118]

Pim-1 42 [2][4]

cK2 215 [1][2]

pMCM 118 (EC50) [1][2]
Cellular Activity

XL413 has demonstrated antiproliferative activity in various cancer cell lines, with the Colo-205
human colorectal adenocarcinoma cell line being particularly sensitive.[2][4]

Table 3: Cellular Activity of XL413 in Colo-205 Cells

Assay IC50 /| EC50 (nM) Reference(s)
Cell Proliferation 2685 [2]
Cell Viability 2142 [2]
Anchorage-Independent

715 [2]
Growth
Caspase 3/7 Activity 2288 [2]
Cytotoxicity 1100 [2]

In Vivo Efficacy

In a Colo-205 xenograft model, orally administered XL413 demonstrated significant tumor
growth inhibition.[4] At a dose of 3 mg/kg, it caused a 70% inhibition of phosphorylated MCM2,
and at 100 mg/kg, it resulted in significant tumor growth regression.[4] XL413 was well-
tolerated at doses up to 100 mg/kg with no significant body weight loss.[2]

Experimental Protocols
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CDC7 Kinase Assay (Luciferase-Luciferin Coupled
Chemiluminescence)

This assay determines kinase activity by measuring the amount of ATP remaining in the
solution after the kinase reaction.
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Prepare reaction mixture:
-6 nM CDC7/ASK
-1 uMATP
- 50 mM Hepes pH 7.4
- 10 mM MgCI2
- 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20

-1mMDTT
. J

!

Gdd varying concentrations of XL413)

'

Encubate at room temperature for 1-2 hourg

A 4

Add Kinase-Glo® reagent

A 4

Measure luminescence

A 4

Galculate percentage of ATP utilized and determine ICS(D

Click to download full resolution via product page

Figure 2: Workflow for CDC7 Kinase Assay.
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Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of
Bromodeoxyuridine (BrdU) into newly synthesized DNA.
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Figure 3: Workflow for Cell Proliferation Assay.
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Colo-205 Xenograft Model

This in vivo model is used to assess the antitumor efficacy of XL413.

Subcutaneously inject 1 x 1076 Colo-205 cells
into the flank of athymic nude mice
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Figure 4: Workflow for Colo-205 Xenograft Study.

Clinical Development and Termination

XL413 hydrochloride, also identified as BMS-863233, advanced into Phase 1 clinical trials for
the treatment of advanced solid tumors and refractory hematologic cancers.[3][9] Two key trials
were initiated: NCT00838890 and NCT00886782.

However, both trials were terminated.[3] The termination was attributed to issues with drug
metabolism, including the accumulation of a metabolite and high levels of the parent drug in
patients with a poor metabolizer phenotype, as well as a lack of clinical efficacy.[9]

Conclusion

XL413 hydrochloride is a potent and selective inhibitor of CDC7 kinase with significant
preclinical antitumor activity, particularly in colorectal cancer models. Its discovery and
development have provided valuable insights into the therapeutic potential of targeting CDC7 in
oncology. The detailed in vitro and in vivo data, along with the experimental protocols outlined
in this guide, serve as a valuable resource for researchers in the field of cancer drug discovery.
Although the clinical development of XL413 was halted, the knowledge gained from its study
continues to inform the development of next-generation CDC?7 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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